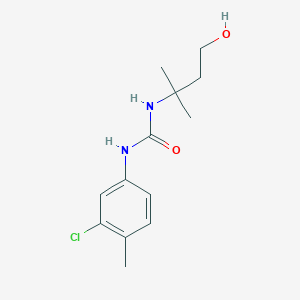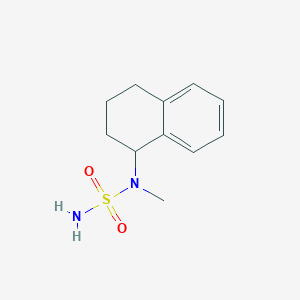
n-mEthyl-n-(1,2,3,4-tetrahydro-1-naphthalenyl)sulfamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-mEthyl-n-(1,2,3,4-tetrahydro-1-naphthalenyl)sulfamide is an organic compound with a complex structure that includes a naphthalene ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-mEthyl-n-(1,2,3,4-tetrahydro-1-naphthalenyl)sulfamide typically involves the reaction of n-methyl-1,2,3,4-tetrahydronaphthalen-1-amine with sulfamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and may require a catalyst to proceed efficiently .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors or other advanced chemical engineering techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-mEthyl-n-(1,2,3,4-tetrahydro-1-naphthalenyl)sulfamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield naphthalene derivatives with hydroxyl or carbonyl groups, while substitution reactions could introduce different functional groups into the naphthalene ring system.
Applications De Recherche Scientifique
N-mEthyl-n-(1,2,3,4-tetrahydro-1-naphthalenyl)sulfamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active compounds.
Industry: It could be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds
Mécanisme D'action
The mechanism by which n-mEthyl-n-(1,2,3,4-tetrahydro-1-naphthalenyl)sulfamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions that alter their activity. The pathways involved may include signal transduction mechanisms or metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl-1,2,3,4-tetrahydro-1-naphthalenamine: Similar in structure but lacks the sulfamide group.
1,2,3,4-Tetrahydro-1-naphthylamine: Another related compound with different functional groups.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Shares a similar core structure but with different substituents
Uniqueness
N-mEthyl-n-(1,2,3,4-tetrahydro-1-naphthalenyl)sulfamide is unique due to the presence of both the naphthalene ring system and the sulfamide group. This combination imparts distinct chemical properties and potential biological activities that are not observed in the similar compounds listed above.
Propriétés
Formule moléculaire |
C11H16N2O2S |
|---|---|
Poids moléculaire |
240.32 g/mol |
Nom IUPAC |
1-[methyl(sulfamoyl)amino]-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C11H16N2O2S/c1-13(16(12,14)15)11-8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7,11H,4,6,8H2,1H3,(H2,12,14,15) |
Clé InChI |
JGUWSODORNOSPG-UHFFFAOYSA-N |
SMILES canonique |
CN(C1CCCC2=CC=CC=C12)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



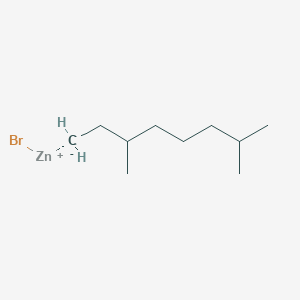
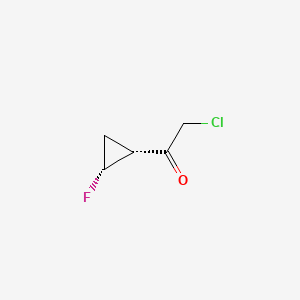


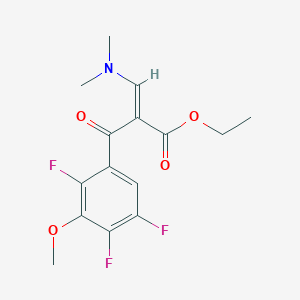
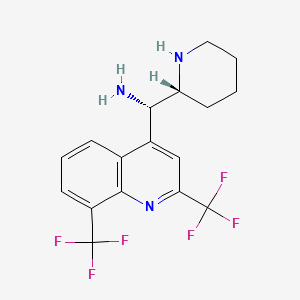
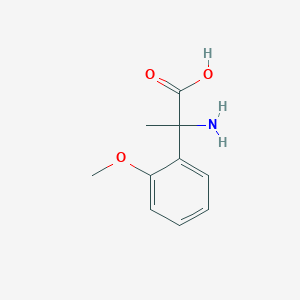
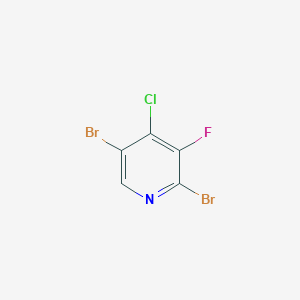
![2-[(sec-Butyloxy)methyl]phenylZinc bromide](/img/structure/B14893304.png)
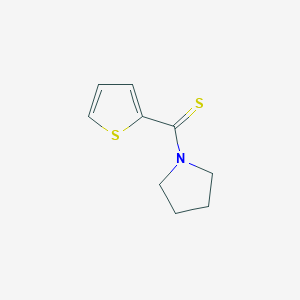
![1-(3-Azabicyclo[3.1.0]hexan-2-yl)propan-1-one](/img/structure/B14893309.png)
![N-ethyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B14893317.png)
